Vat Yellow 2
Overview
Description
Vat Yellow 2, also known as Indanthrene Yellow GCN, is a vat dye with the molecular formula C28H14N2O2S2. It is a yellow-brown powder that is insoluble in water and ethanol but soluble in concentrated sulfuric acid. This compound is primarily used for dyeing and printing cotton, silk, viscose, and polyester/cotton blends .
Mechanism of Action
Target of Action
Vat Yellow 2, also known as C.I. This compound, is primarily used as a dye agent . Its primary targets are textile fibers such as cotton and silk, as well as paper . The dye interacts with these substrates, imparting a yellow color .
Mode of Action
This compound is a chemically complex dye that is insoluble in water . To be applied to its targets, it must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite . This reduction process transforms the dye into a soluble form that can penetrate the fibers of the target material . Once the dye is applied, air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .
Biochemical Pathways
The synthesis of this compound involves a series of chemical reactions . The anthraquinone-based vat dyes, like this compound, require more synthetic steps than other dye classes . These multiple chemical reactions increase the consumption of raw materials . The most significant material losses in dye production come from incomplete chemical reactions .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its analogous properties. The dye’s “ADME” properties—its absorption, distribution, metabolism, and excretion—are influenced by its chemical structure and the conditions of its application . For instance, its insolubility in water affects its distribution and application to substrates .
Result of Action
The primary result of this compound’s action is the imparting of a yellow color to the target substrate . The dye exhibits excellent wash-fastness and light-fastness, meaning the color remains vibrant and resistant to fading even after washing or exposure to light .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the dye’s solubility and colorfastness can be affected by the pH of the solution it’s applied in . Additionally, the dye’s environmental impact is significant. The manufacture of vat dyes like this compound can lead to the generation of wastewater and hazardous waste . Therefore, proper waste management practices are crucial to mitigate the environmental consequences of using such dyes .
Preparation Methods
Chemical Reactions Analysis
Vat Yellow 2 undergoes various chemical reactions:
Oxidation: It can be oxidized to form different quinonoid structures.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium hydrosulfite, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vat Yellow 2 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vat Yellow 2 is unique among vat dyes due to its specific molecular structure and properties. Similar compounds include:
C.I. Vat Yellow 1: Another vat dye with similar applications but different chemical properties.
C.I. Vat Black 25: Used for dyeing darker shades with different fastness properties.
C.I. This compound stands out for its bright color and excellent fastness properties, making it a preferred choice for various industrial applications .
Properties
IUPAC Name |
6,16-diphenyl-5,15-dithia-7,17-diazapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1(13),3(11),4(8),6,9,14(18),16,19-octaene-2,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O2S2/c31-23-18-12-14-20-26(34-28(30-20)16-9-5-2-6-10-16)22(18)24(32)17-11-13-19-25(21(17)23)33-27(29-19)15-7-3-1-4-8-15/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQNEGBFFGLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5SC(=N6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051646 | |
Record name | C.I. Vat Yellow 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown odorless grains; [MSDSonline] | |
Record name | C.I. Vat Yellow 2 | |
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URL | https://haz-map.com/Agents/4117 | |
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CAS No. |
129-09-9 | |
Record name | 2,8-Diphenylanthra[2,1-d:6,5-d′]bisthiazole-6,12-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Vat Yellow 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthra[2,1-d:6,5-d']bisthiazole-6,12-dione, 2,8-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Vat Yellow 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-diphenylanthra[2,1-d:6,5-d']bisthiazole-6,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAT YELLOW 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562H14C4U9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | C.I. VAT YELLOW 2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes C.I. Vat Yellow 2 suitable for camouflage applications, particularly in the context of military fabrics?
A1: C.I. This compound, when combined with C.I. Vat Blue 6 and C.I. Vat Red 13, can effectively mimic the reflectance profile of greenish leaves, especially in the near-infrared (NIR) region []. This property makes these dyes, including this compound, particularly useful for camouflage applications in military fabrics, helping to achieve shades like NATO green and forest green [].
Q2: How does the adsorption behavior of C.I. This compound differ from other dyes when interacting with natural sediments?
A2: Unlike C.I. Mordant Black 11 and C.I. Direct Blue 86, whose sorption to sediments decreases with increasing pH, the sorption of C.I. This compound, similar to C.I. Basic Red 13, slightly increases with increasing pH []. Additionally, removing organic carbon from the sediment enhances the sorption of C.I. This compound and C.I. Basic Red 13, contrasting with the decreased sorption observed for C.I. Mordant Black 11 and C.I. Direct Blue 86 []. These differences are attributed to the unique physicochemical properties of each dye.
Q3: Can enzymes be used to improve the re-oxidation step in textile dyeing processes involving C.I. This compound?
A3: Yes, research shows that oxidoreductases like laccases can effectively catalyze and accelerate the re-oxidation of chemically reduced C.I. This compound, even when adsorbed onto cotton fabric []. This enzymatic approach, utilizing dissolved air (O2) or H2O2, offers a potentially more sustainable and environmentally friendly alternative to conventional chemical re-oxidation methods.
Q4: Has C.I. This compound been studied for its potential to degrade under specific conditions like exposure to light?
A4: Yes, research has explored the photochemistry of C.I. This compound in the context of cotton degradation []. This study investigated how C.I. This compound, along with C.I. Vat Orange 9, photosensitizes cotton degradation when exposed to a carbon-arc light source under varying humidity and oxygen conditions [].
Q5: Can garlic be a potential source of enzymes for the biobleaching of industrial dyes like C.I. This compound?
A5: Research suggests that peroxidase partially purified from garlic exhibits effectiveness in decolorizing several Vat dyes, including this compound []. This enzymatic approach holds potential for application in industrial wastewater treatment, particularly when combined with hydrogen peroxide, offering a potentially cost-effective and environmentally friendly method for dye degradation [].
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